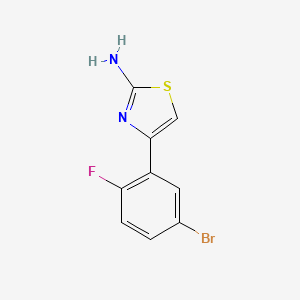

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine

説明

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 5-bromo-2-fluorophenyl group and an amino group at the 2-position.

特性

分子式 |

C9H6BrFN2S |

|---|---|

分子量 |

273.13 g/mol |

IUPAC名 |

4-(5-bromo-2-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

InChIキー |

MPEAZVMWLJWOEH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Br)C2=CSC(=N2)N)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 5-bromo-2-fluoroaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The bromine and fluorine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiazoles.

科学的研究の応用

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic properties.

作用機序

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The fluorine and bromine atoms enhance the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Group Analysis

The biological activity of thiazol-2-amine derivatives is highly dependent on the substituents on the phenyl ring and the N-aryl group. Key comparisons include:

Substitution Patterns and Activity

- N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s): This compound () demonstrated potent tubulin inhibition and antiproliferative activity in cancer cell lines (IC50 values in the nanomolar range). The methoxy groups enhance solubility and metabolic stability, while the planar aromatic system facilitates binding to tubulin’s colchicine site .

- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibited strong anthelmintic and antibacterial activity. The electron-withdrawing nitro and fluoro groups likely improve target interaction in parasitic enzymes .

- 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine :

Showed antitumor activity against Hela cells (IC50 = 0.122 μmol/mL). The tert-butyl and triazole groups contribute to steric bulk and hydrogen bonding, stabilizing the crystal structure and enhancing bioavailability .

Halogenated Derivatives

- Bromine and fluorine substituents, as seen in the target compound, increase lipophilicity and may improve membrane permeability.

- Fluorine at the 2-position (ortho to the thiazole) in the target compound may hinder rotational freedom, optimizing binding to hydrophobic pockets in target proteins compared to para-substituted analogs (e.g., 4-(4-fluorophenyl) derivatives in ) .

Table 1: Comparison of Key Thiazol-2-amine Derivatives

Challenges and Limitations

- Metabolic Stability : Methoxy-substituted analogs (e.g., 10s) show enhanced stability compared to halogenated derivatives, which may undergo dehalogenation .

生物活性

4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, enhances its reactivity and potential pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : CHBrF NS

- Molecular Weight : 273.13 g/mol

- Structure : The compound features a thiazole ring, which is known for its biological significance.

The biological activity of 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine is primarily attributed to its interaction with specific molecular targets. The halogenated phenyl group increases binding affinity to various enzymes and receptors, leading to significant pharmacological effects such as:

- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by modulating cellular signaling pathways.

- Antimicrobial Activity : It exhibits promising antibacterial and antifungal properties, making it a candidate for treating infections.

Anticancer Activity

Research indicates that 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine has notable anticancer properties. In a study evaluating its effects against the MCF7 breast cancer cell line, the compound demonstrated significant cytotoxicity comparable to standard chemotherapeutics such as 5-fluorouracil .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains and fungi. For instance, it has been compared favorably against standard antibiotics like norfloxacin and fluconazole .

| Microbial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 16.69 | Comparable to standard antibiotics |

| Escherichia coli | 22.9 | Effective against Gram-negative bacteria |

| Candida albicans | 10.0 | Effective antifungal activity |

Case Studies and Research Findings

-

Synthesis and Evaluation :

A series of thiazole derivatives including 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine were synthesized and evaluated for their biological activities. The study highlighted the compound's potential as an antimicrobial agent against resistant strains . -

Molecular Docking Studies :

Molecular docking studies have been employed to predict the binding interactions of this compound with various targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance . -

Comparative Analysis :

Comparative studies with structurally similar compounds indicate that the unique combination of bromine and fluorine in 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine significantly enhances its biological activity compared to other thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Bromo-2-fluorophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Synthesis Methods : The compound is typically synthesized via cyclocondensation of halogenated aryl ketones with thiourea derivatives. For example, 5-bromo-2-fluorophenylacetone reacts with thiourea in the presence of a base (e.g., K₂CO₃) and a solvent like chloroform or ethanol under reflux .

- Optimization : Key parameters include temperature control (70–90°C), reaction time (24–48 hours), and stoichiometric ratios. Purity is enhanced via recrystallization from DMSO/water mixtures. Yield improvements are reported using microwave-assisted synthesis, reducing reaction times by 50% .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Techniques :

- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., thiazole ring tilt angles relative to aryl substituents: ~36° ).

- NMR/FT-IR : Confirm functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹ in IR; aromatic proton shifts at δ 7.2–8.1 ppm in ¹H NMR).

- Mass Spectrometry : Molecular ion peaks at m/z 273.04 (M+H⁺) align with the molecular formula C₉H₆BrFN₂S .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s intermolecular interactions and stability?

- Crystal Packing : X-ray studies reveal weak C–H⋯π and π–π interactions (e.g., centroid distances ~3.75 Å) stabilizing the lattice. Envelope conformations in fused rings (puckering amplitude Q = 0.27–0.28 Å) influence solubility and melting points .

- Hydrogen Bonding : Despite lacking strong H-bonds, weak C–H⋯N contacts (2.8–3.0 Å) contribute to supramolecular assembly .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Data Conflicts : Antimicrobial activity varies across studies (e.g., MIC ranges: 2–32 µg/mL against S. aureus). Discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or strain-specific resistance .

- Resolution Strategies : Standardize protocols (CLSI guidelines), use reference strains, and validate via dose-response curves. Cross-study meta-analyses are recommended to identify trends .

Q. What computational approaches predict the compound’s reactivity and binding modes?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. HOMO-LUMO gaps (~4.2 eV) indicate moderate electrophilicity, favoring nucleophilic substitution at the bromine site .

- Molecular Docking : Docking into S. aureus dihydrofolate reductase (PDB: 3SRW) shows hydrogen bonds between the thiazole NH₂ and Thr121 (binding energy: −8.2 kcal/mol) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。